molecular formula C14H14N2O B7505320 N-[1-(pyridin-2-yl)ethyl]benzamide

N-[1-(pyridin-2-yl)ethyl]benzamide

Cat. No.: B7505320
M. Wt: 226.27 g/mol
InChI Key: ORQVRJRSJJITNK-UHFFFAOYSA-N
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Description

N-[1-(pyridin-2-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a pyridin-2-yl substituent at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[1-(pyridin-2-yl)ethyl]benzamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Another method involves the use of bimetallic metal-organic frameworks (MOFs) as catalysts. For example, Fe2Ni-BDC MOF can catalyze the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene, producing this compound with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-2-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl or benzamide moieties are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide or pyridinyl groups.

    Reduction: Reduced forms of the benzamide or pyridinyl groups.

    Substitution: Substituted benzamide or pyridinyl derivatives.

Mechanism of Action

The mechanism of action of N-[1-(pyridin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyridin-2-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1-pyridin-2-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11(13-9-5-6-10-15-13)16-14(17)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQVRJRSJJITNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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